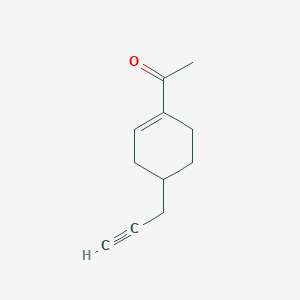
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone, also known as PCE, is an organic compound that belongs to the family of cyclohexenones. PCE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is not well understood. However, studies have suggested that 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been reported to modulate the levels of neurotransmitters, such as dopamine and acetylcholine, in the brain.
Biochemische Und Physiologische Effekte
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been reported to improve cognitive function and reduce oxidative stress in the brain. However, more studies are needed to fully understand the biochemical and physiological effects of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is its easy synthesis, which makes it readily available for use in laboratory experiments. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone also possesses interesting pharmacological properties, making it a promising candidate for drug development. However, one limitation of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is its low solubility in water, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone. One direction is the investigation of the structure-activity relationship of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone and its analogs to identify more potent and selective compounds. Another direction is the exploration of the potential of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the use of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone as a building block for the synthesis of novel organic materials with interesting properties can also be explored. Finally, more studies are needed to fully understand the biochemical and physiological effects of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone and its mechanism of action.
Synthesemethoden
The synthesis of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone can be achieved through several methods, including the reaction of propargyl alcohol with cyclohexanone in the presence of a strong base or the reaction of propargyl chloride with cyclohexanone in the presence of a base. The yield of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents.
Wissenschaftliche Forschungsanwendungen
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has shown potential applications in various scientific fields. In medicinal chemistry, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been investigated for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. In material science, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been used as a building block for the synthesis of novel organic materials with interesting properties, such as fluorescence and conductivity. In organic synthesis, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been used as a starting material for the synthesis of various natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
123405-90-3 |
|---|---|
Produktname |
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone |
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-(4-prop-2-ynylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1,7,10H,4-6,8H2,2H3 |
InChI-Schlüssel |
JKPKGEYKIZQJCO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC(CC1)CC#C |
Kanonische SMILES |
CC(=O)C1=CCC(CC1)CC#C |
Synonyme |
Ethanone, 1-[4-(2-propynyl)-1-cyclohexen-1-yl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



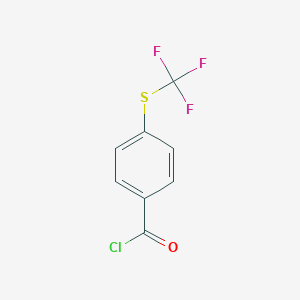
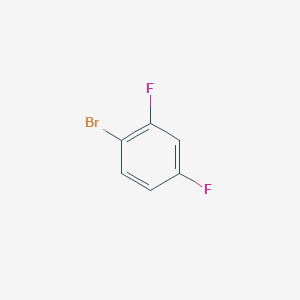
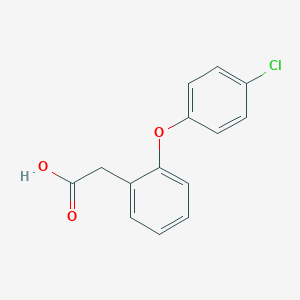
![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
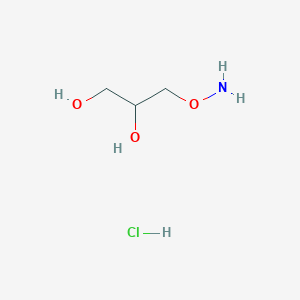
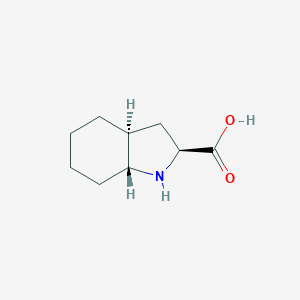
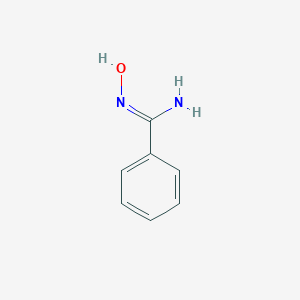
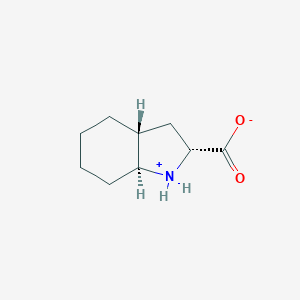
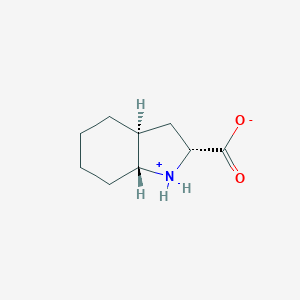
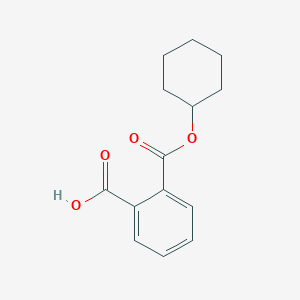
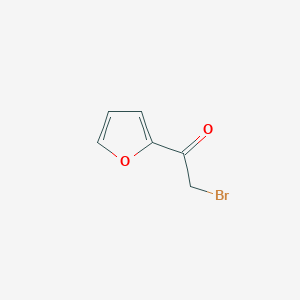
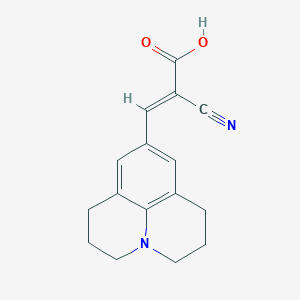
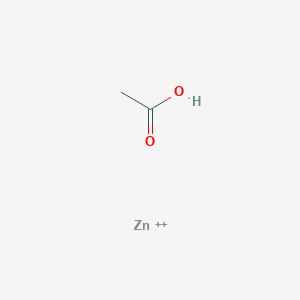
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)